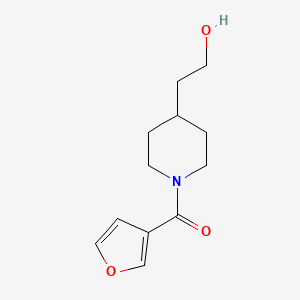

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-3-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c14-7-3-10-1-5-13(6-2-10)12(15)11-4-8-16-9-11/h4,8-10,14H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXREZXLWMJSDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation of cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in cell proliferation and differentiation. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound has been found to inhibit certain enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Moreover, it can activate other enzymes by inducing conformational changes that enhance their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity. At higher doses, it can induce toxic or adverse effects, including cell death and organ damage. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic outcomes, while exceeding this range leads to toxicity.

Metabolic Pathways

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone within cells and tissues are essential for its biological activity. This compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. Its localization within cells can affect its efficacy and function, with certain cellular compartments being more favorable for its activity.

Subcellular Localization

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. For example, it may localize to the nucleus, where it can modulate gene expression, or to the mitochondria, where it can affect cellular metabolism.

Biological Activity

Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a furan ring, a piperidine moiety, and a hydroxyethyl group, contributing to its diverse biological properties. The chemical structure can be represented as follows:

Furan derivatives are known for their ability to interact with various biological targets. The proposed mechanisms of action for Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone include:

- Antioxidant Activity : Compounds containing furan rings have shown potential in scavenging free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Neuroprotective Properties : The piperidine moiety is often associated with neuroprotective effects, which may be beneficial in neurodegenerative diseases.

Pharmacological Profile

The biological activity of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has been evaluated in several studies. Key findings include:

Case Studies and Research Findings

- Anti-inflammatory Activity : A study demonstrated that Furan derivatives could significantly reduce inflammation markers in animal models. The compound was effective in lowering TNF-alpha levels, indicating its potential for treating inflammatory conditions .

- Neuroprotective Effects : Research involving neuronal cell cultures showed that the compound could prevent cell death induced by oxidative stress. This suggests a protective role against neurodegenerative diseases .

- Antimicrobial Properties : In vitro studies have indicated that Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone displays antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Scientific Research Applications

Chemistry

In the field of chemistry, Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone serves as an intermediate in synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.

Biology

Recent studies have indicated that this compound exhibits significant biological activities:

- Antimicrobial Activity : Research has shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of related compounds have demonstrated antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL.

- Antifungal Properties : The compound has been evaluated for antifungal activity, contributing to its potential as a broad-spectrum antimicrobial agent.

- Anti-inflammatory Effects : Ongoing research explores its role in reducing inflammation, which is critical in treating chronic diseases.

- Anticancer Potential : Initial findings suggest that it may inhibit specific kinases involved in cell proliferation, indicating potential anticancer properties. Further studies are required to elucidate the precise mechanisms of action.

Case Studies and Research Findings

Several case studies highlight the compound's applications:

- Antimicrobial Studies : A study demonstrated that derivatives of Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone exhibited significant antibacterial activity against various strains, supporting its development as a therapeutic agent.

- Cancer Research : Investigations into its anticancer properties revealed promising results in inhibiting cancer cell lines, particularly through the inhibition of kinases associated with tumor growth.

- Inflammation Models : In vitro models have shown that this compound can modulate inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Analogues of Piperidine-Based Methanones

Key Observations :

- Hydroxyethyl vs. Non-polar Groups: The target compound’s hydroxyethyl group increases hydrophilicity compared to cyclohexenyl () or t-butyl substituents (e.g., 4PP-6 in ), which enhance lipophilicity .

- Furan vs. Other Aromatic Groups : Replacing furan with pyridine () or cyclohexene alters electronic properties and steric bulk, impacting receptor binding or metabolic stability.

- Piperidine vs. Piperazine : Piperazine-based analogs (e.g., –9) introduce additional nitrogen atoms, increasing polarity and basicity compared to piperidine derivatives .

Pharmacological and Physical Properties

Key Observations :

- Hydroxyethyl Impact : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to SI-24 or 4PP-6, which lack polar substituents .

- Lipophilicity and Bioactivity : Lipophilic analogs like 4PP-6 (LogP ~3.5–4.0) may exhibit better membrane permeability but poorer solubility, aligning with their antimycobacterial use .

Preparation Methods

General Synthetic Strategy

The synthetic approach to Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves two key steps:

- Formation of the furan-3-yl methanone intermediate

- Nucleophilic substitution or amide bond formation with 4-(2-hydroxyethyl)piperidine

This strategy aligns with known methods for synthesizing furan-containing amides or ketones linked to piperidine derivatives.

Preparation of Furan-3-yl Methanone Core

The furan-3-yl methanone core can be prepared via:

One-pot reactions involving furan-2(3H)-ones and electrophilic agents

A study by demonstrates a one-pot synthesis of arylaminomethylidene derivatives of furan-2(3H)-ones using triethyl orthoformate as an electrophilic agent reacting with furan-2(3H)-one derivatives and amines. Although this focuses on 2(3H)-ones, the methodology can be adapted for furan-3-yl methanone analogs through nucleophilic addition and elimination steps (Scheme 1 in).Nucleophilic addition of amines to activated furan derivatives

The reaction proceeds by initial formation of an ethoxymethylene intermediate from the furan-3-one and triethyl orthoformate, followed by nucleophilic attack by the amine to form the methanone linkage after elimination of ethanol.

Coupling with 4-(2-hydroxyethyl)piperidine

The functionalization of the piperidine ring with a 2-hydroxyethyl substituent is generally achieved by:

Nucleophilic substitution on piperidine nitrogen

The piperidine nitrogen is reacted with the furan-3-yl methanone intermediate to form the amide bond, resulting in the target compound.Hydroxyethylation of piperidine prior to coupling

The 2-hydroxyethyl group can be introduced onto the piperidine ring before coupling, often via alkylation with ethylene oxide or similar reagents, as suggested by analogous synthetic routes in related compounds ().

Optimization of Reaction Conditions

From the data in, the reaction conditions for related furan derivatives were optimized by varying solvents and heating methods, affecting reaction time and yield. A summary of solvent effects on yield and reaction time is shown below:

| Entry | Solvent | Heating Method | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol (EtOH) | Reflux | 30 | 67 | Polar protic solvent |

| 2 | Isopropyl Alcohol (i-PrOH) | Reflux | 25 | 75 | Best yield and shortest time |

| 3 | 1,4-Dioxane | Reflux | 32 | 70 | Polar aprotic solvent |

| 4 | Toluene | Reflux | 35 | 65 | Nonpolar solvent |

| 5 | Benzene | Reflux | 40 | 60 | Nonpolar solvent |

Isopropyl alcohol was found to be the optimal solvent for the formation of related furan-3-yl derivatives due to higher yield and shorter reaction time.

Mechanistic Insights

Two possible mechanisms for the formation of the furan-3-yl methanone derivatives are proposed in:

Pathway A:

In situ formation of an imine intermediate by nucleophilic addition of amines to triethyl orthoformate, followed by reaction with the furan-3-one to form the methanone after elimination of ethanol.Pathway B:

Initial reaction of the furan-3-one with triethyl orthoformate to form an ethoxymethylene intermediate, which then reacts with the amine to yield the final product.

Both pathways involve elimination of ethanol molecules and nucleophilic substitution steps, consistent with the formation of the amide linkage in the target compound.

Related Synthetic Examples and Analogues

A similar compound, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(furan-3-yl)methanone, has been characterized with CAS number 1795361-35-1, illustrating the feasibility of attaching heterocyclic substituents to the piperidine nitrogen linked to furan-3-yl methanone.

Complex synthetic routes involving piperidine and furan derivatives with hydroxyalkyl substituents have been reported in pharmaceutical contexts, such as the synthesis of 5-HT4 partial agonists, where hydroxyethyl groups are introduced via alkylation and subsequent coupling steps.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Formation of furan-3-yl methanone | Furan-2(3H)-one derivative + triethyl orthoformate + amine | One-pot reaction, elimination of EtOH, yields 60-75% |

| Solvent optimization | Polar protic solvents (i-PrOH best) | Shorter reaction time, higher yield |

| Piperidine functionalization | Alkylation with ethylene oxide or direct coupling | Introduction of 2-hydroxyethyl group |

| Coupling step | Nucleophilic substitution on piperidine nitrogen | Formation of amide bond linking furan and piperidine |

Research Findings and Considerations

The one-pot synthesis approach allows efficient preparation with moderate to good yields, suitable for scale-up in research and industrial settings.

The presence of the hydroxyethyl substituent on piperidine influences nucleophilicity and reaction kinetics, as electron-donating groups can increase reaction time slightly due to altered nucleophilic character.

Choice of solvent critically affects yield and reaction time, with polar protic solvents like isopropyl alcohol providing optimal conditions for these transformations.

Mechanistic pathways suggest flexibility in synthetic design, allowing adaptation to various substituted amines and furan derivatives for structural diversity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing Furan-3-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, and how can reaction conditions be optimized?

Synthesis of piperidine-containing methanones typically involves alkylation, acylation, or condensation reactions. For example:

- Alkylation : Use of potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF facilitates nucleophilic substitution, as seen in the synthesis of analogous compounds .

- Purification : Column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) effectively isolates the target compound from by-products .

- Reduction : For intermediates with ketone groups, reduction using agents like KBH₄ in methanol can yield hydroxyl-containing derivatives .

Q. Key Optimization Factors :

| Parameter | Example Conditions | Purpose |

|---|---|---|

| Solvent | DMF, MeOH, CH₂Cl₂ | Enhances reaction rate and solubility |

| Base | K₂CO₃, NaOCH₃ | Facilitates deprotonation/nucleophilic attack |

| Temperature | 70°C for 1 h (reflux) | Accelerates reaction kinetics |

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- 1H-NMR : Critical for confirming substituent positions and piperidine/furan ring conformations. For example, shifts in the 1.5–3.5 ppm range often correspond to piperidine protons .

- X-ray Crystallography : Resolves structural ambiguities by providing bond angles (e.g., C3–C4–C5 = 117.0°) and hydrogen-bonding networks .

- HRMS : Validates molecular weight (e.g., [M]+ 445.2037 for a related furan-piperazine methanone) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact, as recommended for structurally similar piperidine derivatives .

- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

- Waste Disposal : Follow institutional guidelines for organic waste, particularly for halogenated by-products .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

- Comparative Analysis : Cross-reference experimental 1H-NMR shifts (e.g., 3-methoxy groups at ~3.8 ppm) with density functional theory (DFT)-calculated shifts .

- Crystallographic Validation : Use X-ray data (e.g., O1–C7–N1 bond angle = 121.2°) to confirm stereoelectronic effects influencing NMR deviations .

- Dynamic Effects : Consider rotameric equilibria in solution, which may cause peak splitting not observed in static computational models .

Q. What strategies minimize by-product formation during the synthesis of piperidine-containing methanones?

- Reagent Stoichiometry : Use excess alkylating agents (e.g., iodoethane, 1.5 eq.) to drive reactions to completion .

- Sequential Extraction : Wash organic layers with saturated NaHCO₃ to remove acidic impurities, as demonstrated in analogous syntheses .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of sensitive intermediates (e.g., hydroxyl groups) .

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

Q. What experimental approaches validate the biological activity of this compound in preclinical studies?

- In Vitro Assays : Screen for target binding (e.g., mGlu3 NAM activity via calcium flux assays) using structurally validated analogs .

- In Vivo Models : Follow NIH guidelines for animal care (e.g., housing conditions, ethical oversight) when testing pharmacokinetics .

- Dose-Response Studies : Use log-dose curves to establish EC₅₀ values, ensuring reproducibility across ≥3 independent trials .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.